molecular formula C16H18FNO2S B5857825 N-(2,3-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide

N-(2,3-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide

Cat. No.: B5857825
M. Wt: 307.4 g/mol
InChI Key: YGBVTHYGXLNQJC-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors. This compound features a methanesulfonamide group attached to a benzyl group substituted with fluorine and a dimethylphenyl group.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-N-[(2-fluorophenyl)methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO2S/c1-12-7-6-10-16(13(12)2)18(21(3,19)20)11-14-8-4-5-9-15(14)17/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBVTHYGXLNQJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N(CC2=CC=CC=C2F)S(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3-dimethylphenylamine and 2-fluorobenzyl chloride.

    Reaction: The amine group of 2,3-dimethylphenylamine reacts with methanesulfonyl chloride in the presence of a base such as triethylamine to form the intermediate methanesulfonamide.

    Substitution: The intermediate then undergoes nucleophilic substitution with 2-fluorobenzyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, or Friedel-Crafts reagents for aromatic substitutions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use as an enzyme inhibitor or in studying protein-ligand interactions.

    Medicine: Possible applications in drug development, particularly in designing new antibiotics or anticancer agents.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide would depend on its specific application. For instance:

    Enzyme Inhibition: The compound might bind to the active site of an enzyme, blocking substrate access and inhibiting its activity.

    Drug Action: It could interact with specific molecular targets such as receptors or proteins, modulating their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-N-(2-chlorobenzyl)methanesulfonamide
  • N-(2,3-dimethylphenyl)-N-(2-bromobenzyl)methanesulfonamide
  • N-(2,3-dimethylphenyl)-N-(2-iodobenzyl)methanesulfonamide

Uniqueness

N-(2,3-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as:

  • Increased Lipophilicity : Enhances membrane permeability.
  • Metabolic Stability : Fluorine can resist metabolic degradation.
  • Electronegativity : Influences the compound’s reactivity and interaction with biological targets.

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